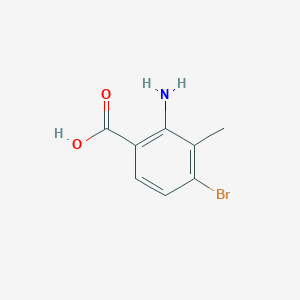

3-(3-(4-溴苯基)-1H-吡唑-5-基)丙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

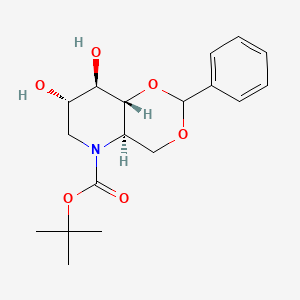

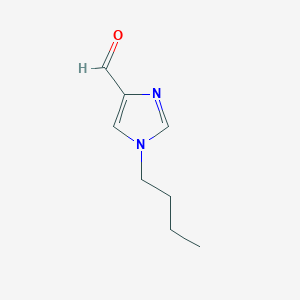

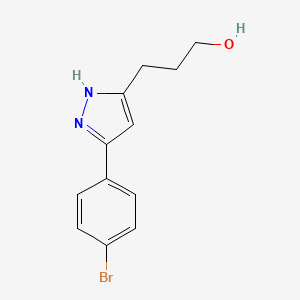

The compound "3-(3-(4-Bromophenyl)-1H-pyrazol-5-yl)propan-1-ol" is a derivative of pyrazole, which is a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are of significant interest due to their diverse biological activities and applications in pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-diketones or their equivalents. In the case of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, the structure was determined using X-ray diffraction analysis, and the compound exhibited solvatochromic behavior in different solvents . Similarly, 4-bromo-2-(1-substituted-5-aryl-pyrazolin-3yl)-naphthalen-1-ols were synthesized and characterized by IR and NMR spectroscopy, showing excellent antimicrobial activities . These studies suggest that the synthesis of such compounds is feasible and can yield products with potential biological activities.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively studied using various spectroscopic and computational methods. For instance, the molecular structure and vibrational frequencies of related compounds have been investigated using Gaussian09 software, with results in agreement with experimental data . The geometrical parameters of these molecules are often confirmed by X-ray diffraction (XRD) data, providing a clear picture of the molecular conformation .

Chemical Reactions Analysis

The reactivity of pyrazole derivatives can be influenced by the presence of substituents on the phenyl rings. For example, the presence of a bromine atom can facilitate further chemical reactions, such as bromination or coupling reactions, due to its relatively high reactivity . The chemical behavior of these compounds can also be predicted by analyzing their frontier molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which indicate the sites of potential chemical reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solvatochromism, hyperpolarizability, and molecular electrostatic potential (MEP), have been characterized in several studies. Solvatochromic studies reveal how the compound's photophysical properties change with solvent polarity . The hyperpolarizability and MEP analyses provide insights into the nonlinear optical properties and the distribution of electronic charge across the molecule, respectively, which are important for understanding the reactivity and interaction of the compound with other molecules . Additionally, thermal and dielectric studies have been conducted to determine the stability and electrical properties of these compounds .

科学研究应用

合成和材料表征

像3-(3-(4-溴苯基)-1H-吡唑-5-基)丙醇这样的吡唑类化合物引起了人们的兴趣,因为它们在制药和农药等各个领域的应用。Vyas et al. (2012)的研究侧重于相关吡唑化合物的合成和表征,突出它们在材料科学中的潜力。合成的吡唑化合物通过粉末XRD、FT-IR和TG-DTA-DSC等技术进行了表征,为了解它们的物理和化学性质提供了见解。

分子结构和晶体学

Kumarasinghe等人(2009年)对类似的吡唑化合物进行了研究,强调了单晶X射线分析在明确结构确定中的重要性。他们的研究在Kumarasinghe et al. (2009)中详细介绍了这些化合物中复杂的氢键和分子相互作用,这对于理解它们在制药和材料科学中的潜在应用至关重要。

在癌症研究中的抗增殖潜力

吡唑衍生物的一个重要应用领域在于癌症研究。Ananda等人(2017年)探索了新型1-芳基-3,5-双(杂)芳基吡唑衍生物的抗增殖效应,展示了它们作为乳腺癌和白血病细胞的抗增殖剂的潜力。该研究在Ananda et al. (2017)中可获得,突出了这些化合物诱导凋亡的能力,使它们成为开发新的癌症治疗药物的有希望的候选药物。

在抗菌研究中的应用

类似于3-(3-(4-溴苯基)-1H-吡唑-5-基)丙醇的化合物在抗菌研究中也显示出了有希望的结果。Sherkar and Bhandarkar (2015)的研究表明,合成的吡唑衍生物表现出优异的抗菌活性,有望为新的抗菌剂铺平道路。

在神经药理学中的潜力

吡唑类化合物也被探索其在神经药理学中的潜在应用。Wise et al. (1987)的研究调查了一系列1,3-二烷基-4-(亚胺芳基甲基)-1H-吡唑-5-醇作为新型潜在的抗精神病药物,展示了这些化合物在治疗各种神经系统疾病中的多功能性。

安全和危害

The compound has several hazard statements: H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

属性

IUPAC Name |

3-[3-(4-bromophenyl)-1H-pyrazol-5-yl]propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O/c13-10-5-3-9(4-6-10)12-8-11(14-15-12)2-1-7-16/h3-6,8,16H,1-2,7H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGUVGJXBBQASQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=C2)CCCO)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80575983 |

Source

|

| Record name | 3-[3-(4-Bromophenyl)-1H-pyrazol-5-yl]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80575983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-(4-Bromophenyl)-1H-pyrazol-5-yl)propan-1-ol | |

CAS RN |

125161-02-6 |

Source

|

| Record name | 3-[3-(4-Bromophenyl)-1H-pyrazol-5-yl]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80575983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。